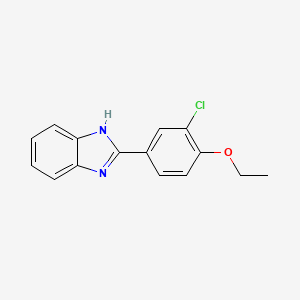
HUMAN HCC-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
HCC-1, also known as Hemofiltrate C-C Chemokine-1, was initially isolated from the hemofiltrate of chronic renal failure patients . It consists of 74 amino acids, including four cysteines linked to disulfide bonds . It shows a sequence identity of 46% with macrophage inflammatory protein (MIP)-1 and MIP-1, and 29-37% with the other human C-C chemokines . Unlike MIP-1 and the other C-C chemokines, HCC-1 is expressed constitutively in several normal tissues, such as spleen, liver, skeletal and heart muscle, gut, and bone marrow, and is present at high concentrations (1-80 nM) in plasma .
Synthesis Analysis
HCC-1 demonstrates weak chemotactic activities on human monocytes but is inactive on T lymphocytes, neutrophils, and eosinophils . The biological activity of HCC-1 is measured by its monocyte chemotactic activity using 2-day cultured human mononuclear cells . A study revealed significant inter-tumor differences in the lipid metabolism of HCC . Some HCCs show a reduced uptake of fatty acids and decreased rate of β-oxidation .
Molecular Structure Analysis
HCC tumors are known to be heterogeneous histologically, molecularly, and clinically . Global molecular profiling studies of HCC are providing a comprehensive view of the expression changes that occur during the carcinogenic process .
Chemical Reactions Analysis
HCC-1 is involved in cellular lipid metabolism, including the formation, enlargement, and degradation of lipid droplets (LDs) . The majority of HCCs show a reduced uptake of fatty acids and decreased rate of β-oxidation .
Mechanism of Action
Future Directions
The complex pathogenesis of HCC has inspired researchers to explore a variety of biomolecular targeted therapeutics targeting specific targets . Research on biomarkers for HCC treatment is also advancing . The combination of targeted therapy with immune checkpoint inhibitor (ICI) has demonstrated more potent anticancer effects and becomes the hot topic in clinical studies .
properties
CAS RN |
169146-44-5 |
|---|---|
Product Name |
HUMAN HCC-1 |
Molecular Formula |
C28H24N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(5-chloro-2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B1169789.png)
![HCl-Ile-Psi[CS-N]-Pyrrolidide](/img/structure/B1169790.png)